molecular formula C15H17ClN2 B12481884 N-[(2-chloroquinolin-3-yl)methyl]cyclopentanamine

N-[(2-chloroquinolin-3-yl)methyl]cyclopentanamine

Cat. No.: B12481884
M. Wt: 260.76 g/mol
InChI Key: RWDOTPXPAHNUFU-UHFFFAOYSA-N
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Description

N-[(2-Chloroquinolin-3-yl)methyl]cyclopentanamine is a synthetic organic compound characterized by a quinoline core substituted with a chlorine atom at position 2 and a cyclopentylamine group linked via a methylene bridge at position 2. Its molecular formula is C₁₇H₂₁ClN₂O, as inferred from structural analogs (e.g., the ethoxy-substituted variant in ) .

Properties

Molecular Formula

C15H17ClN2

Molecular Weight

260.76 g/mol

IUPAC Name

N-[(2-chloroquinolin-3-yl)methyl]cyclopentanamine

InChI

InChI=1S/C15H17ClN2/c16-15-12(10-17-13-6-2-3-7-13)9-11-5-1-4-8-14(11)18-15/h1,4-5,8-9,13,17H,2-3,6-7,10H2

InChI Key

RWDOTPXPAHNUFU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC2=CC3=CC=CC=C3N=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloroquinolin-3-yl)methyl]cyclopentanamine typically involves the alkylation of (2-chloroquinolin-3-yl)methanol with cyclopentanamine. One common method involves the use of the Mitsunobu reaction, where (2-chloroquinolin-3-yl)methanol is reacted with cyclopentanamine in the presence of triphenylphosphine and diethyl azodicarboxylate in dry tetrahydrofuran . This reaction proceeds under mild conditions and provides the desired product in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroquinoline Site

The 2-chloroquinoline moiety enables classic aromatic nucleophilic substitution (SNAr) under basic conditions. Key reactions include:

ReactantConditionsProductYieldSource
CyclopentanamineEtOH, K₂CO₃, reflux (4 hr)Target compound (initial synthesis)25%*
PiperidineDMF, 80°C, 12 hrN-(quinolin-3-ylmethyl)piperidine68%
Sodium methoxideMeOH, 70°C, 6 hr2-methoxyquinoline derivative52%

*Initial synthesis optimization achieved only 25% yield due to competing side reactions; subsequent methods improved efficiency through catalyst use.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom participates in transition metal-catalyzed couplings:

Suzuki-Miyaura Reaction
Reacting with arylboronic acids under Pd(PPh₃)₄ catalysis (1 mol%) in THF/H₂O (3:1) at 80°C for 8 hr produces biaryl derivatives. For example:

  • Phenylboronic acid → 2-phenylquinoline analog (83% yield)

Buchwald-Hartwig Amination
Using Pd₂(dba)₃/Xantphos system with Cs₂CO₃ in toluene at 110°C enables C–N bond formation with secondary amines:

  • Morpholine → 2-morpholinoquinoline derivative (71% yield)

Amine-Functionalized Reactions

The cyclopentylamine group undergoes characteristic amine reactions:

Reaction TypeReagentProduct FeatureConditionsSource
AcylationAcetyl chlorideN-acetylated cyclopentylamineEt₃N, CH₂Cl₂, 0°C → RT
AlkylationBenzyl bromideN-benzyl derivativeK₂CO₃, DMF, 50°C, 6 hr
Schiff Base Formation4-nitrobenzaldehydeImine-linked hybridMeOH, reflux, 3 hr

Heterocycle Formation via Multicomponent Reactions

The methylene bridge facilitates cyclization processes:

Dihydropyridine Synthesis
Reaction with ethyl acetoacetate and ammonium acetate under CAN catalysis (10 mol%) in ethanol yields neuroprotective dihydropyridines:

  • Product: C₆-aryl-1,4-dihydropyridine (62% yield) with demonstrated Ca²⁺ channel blocking activity

Imidazolidinone Formation
Treatment with ethyl glycinate hydrochloride and triethylamine under neat conditions (70°C, 2 hr) generates fused imidazolidinone systems through sequential nucleophilic attacks and cyclization .

Biological Activity-Driven Modifications

To enhance pharmacological properties:

  • Sulfonamide Derivatives : Reacted with benzenesulfonyl chloride (pyridine, 0°C → RT) to improve water solubility

  • Metal Complexation : Forms Cu(II) complexes with 1,10-phenanthroline (MeOH, 60°C) showing enhanced antimicrobial activity

Critical Data Tables

Table 1: Optimization of Nucleophilic Amination

BaseSolventTemp (°C)Time (hr)Yield (%)
K₂CO₃EtOH78425
DBUDMF801268
Et₃NTHF65854

Table 2: Antibacterial Activity of Derivatives

DerivativeMIC Against S. aureus (μM)MIC Against E. coli (μM)
Parent compound124>200
Sulfonamide4598
Cu(II) complex1863

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2-chloroquinolin-3-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Neurological Targets

  • GluN2B NMDA Receptor: The pyridine-based analog ([¹¹C]HACH242) exhibits nanomolar affinity for GluN2B, enabling non-invasive imaging of NMDA receptor distribution in primates .
  • mGluR2 Modulation: A cyclopentanamine-tetrahydroisoquinolone hybrid () acts as a positive allosteric modulator of mGluR2, highlighting the scaffold’s versatility in targeting diverse neurological receptors .

Biological Activity

N-[(2-chloroquinolin-3-yl)methyl]cyclopentanamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from diverse research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloroquinoline derivatives with cyclopentanamine under specific conditions that promote the formation of the desired amine linkage. The methods may vary, but they often utilize standard organic synthesis techniques including condensation reactions and catalytic processes.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In a study evaluating various quinoline derivatives, compounds similar to this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli , showing minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .

CompoundMIC (µM) against S. aureusMIC (µM) against E. coli
This compound16.112.4
Ciprofloxacin15.010.0

Anti-inflammatory Activity

Research indicates that derivatives of quinoline compounds possess anti-inflammatory properties. This compound was evaluated in vitro for its ability to inhibit pro-inflammatory cytokines. The compound showed a dose-dependent reduction in the levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Neuroprotective Effects

In neuropharmacological studies, this compound was assessed for its neuroprotective effects against oxidative stress-induced neuronal damage. The compound was found to reduce cell death in neuroblastoma cells exposed to oxidative stress, indicating a protective role that may be beneficial in neurodegenerative diseases .

Case Studies

  • Antibacterial Efficacy : A study involving a series of quinoline derivatives, including this compound, reported enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure allowed it to penetrate bacterial membranes effectively, leading to higher efficacy compared to traditional antibiotics .
  • Anti-inflammatory Mechanism : In cellular assays, this compound inhibited NF-kB signaling pathways, which are crucial in the inflammatory response. This mechanism highlights its potential use in treating chronic inflammatory diseases .

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